molecular formula C17H16N4O2S B2895624 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 946355-19-7

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Cat. No. B2895624
M. Wt: 340.4
InChI Key: XEWRANNPJFHFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide” are not available in the search results, related compounds have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring and a naphthalene ring. The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

Research on similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown potent and selective inhibition of the Met kinase superfamily. These compounds, through modifications for improved enzyme potency and aqueous solubility, have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, indicating potential applications in anticancer therapies (Schroeder et al., 2009).

Antibacterial and Antifungal Properties

Thiophene carboxamide derivatives have shown significant antibacterial and antifungal activities. The molecular structures of these compounds, particularly their planar conformations and intramolecular hydrogen bonding, play a crucial role in their bioactivity. Such properties suggest potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Synthetic Methodologies

Advancements in the synthesis of complex molecules, such as dasatinib, involve key intermediates that share structural motifs with the compound of interest. These methodologies, including one-pot reactions and substitutions, contribute significantly to the field of medicinal chemistry, enabling the creation of potent therapeutic agents (Zang Jia-liang et al., 2009).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-18-15(10-16(19-11)23-2)20-12-5-7-13(8-6-12)21-17(22)14-4-3-9-24-14/h3-10H,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWRANNPJFHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

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